
1H-Benzimidazol-6-amine,2-ethyl-1-methyl-
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Overview
Description
1H-Benzimidazol-6-amine,2-ethyl-1-methyl- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For 1H-Benzimidazol-6-amine,2-ethyl-1-methyl-, the synthetic route may involve the following steps:
Condensation Reaction: o-Phenylenediamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the benzimidazole ring.
Industrial production methods may involve similar steps but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1H-Benzimidazol-6-amine,2-ethyl-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the benzimidazole ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including 1H-Benzimidazol-6-amine, have been studied for their antimicrobial properties. Research indicates that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. For instance, certain benzimidazole derivatives have shown effectiveness against resistant strains of bacteria, making them potential candidates for new antibiotic therapies .
Anticancer Properties
The anticancer potential of benzimidazole derivatives is well-documented. Compounds similar to 1H-Benzimidazol-6-amine have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, some studies have highlighted the ability of these compounds to target specific pathways involved in tumor growth and metastasis .
Neurological Applications
Recent studies have demonstrated that benzimidazole derivatives can act as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The structure-activity relationship (SAR) studies indicate that modifications to the benzimidazole core can enhance potency and selectivity towards acetylcholinesterase .
Case Study: Acetylcholinesterase Inhibition
A study investigated new 4-(1H-benzimidazol-2-yl)-benzene-1,3-diols synthesized from benzimidazole derivatives. These compounds exhibited strong inhibition of acetylcholinesterase with IC50 values ranging from 80 to 90 nM, indicating their potential as therapeutic agents for cognitive disorders .
Case Study: Anticancer Activity
Another significant study focused on a series of benzimidazole derivatives which were tested against various cancer cell lines. The results showed that certain compounds not only inhibited cell growth but also induced apoptosis in cancer cells, demonstrating their potential as anticancer agents .
Synthesis and Structure-Activity Relationships
The synthesis of 1H-Benzimidazol-6-amine and its derivatives typically involves methods such as cyclization reactions starting from readily available precursors. The SAR studies reveal that substituents at different positions on the benzimidazole ring can significantly influence biological activity. For instance, modifications at the 1 and 2 positions often enhance binding affinity to target enzymes or receptors, thereby improving therapeutic efficacy .
Mechanism of Action
The mechanism of action of 1H-Benzimidazol-6-amine,2-ethyl-1-methyl- involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes, disrupt cellular processes, and interfere with the replication of microorganisms . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1H-Benzimidazol-6-amine,2-ethyl-1-methyl- can be compared with other benzimidazole derivatives such as:
1H-Benzimidazol-2-amine: Known for its antimicrobial and anticancer activities.
1H-Benzimidazol-5-amine: Exhibits antiviral and antiparasitic properties.
1H-Benzimidazol-4-amine: Used in the development of new materials and as a ligand in coordination chemistry.
The uniqueness of 1H-Benzimidazol-6-amine,2-ethyl-1-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1H-Benzimidazol-6-amine derivatives, and how can purity be ensured?
- Methodological Answer : A common approach involves cyclization of substituted o-phenylenediamines using catalytic H₂SO₄ in ethanol under reflux conditions ( ). For purity, employ column chromatography followed by HPLC analysis (≥98% purity threshold) and validate via mass spectrometry (e.g., NIST electron ionization spectra ).
Q. Which spectroscopic techniques are critical for characterizing 1H-Benzimidazol-6-amine derivatives?
- Methodological Answer : Use electron ionization mass spectrometry (EI-MS) to confirm molecular weight and fragmentation patterns (NIST reference spectra ). Complement with 2D NMR (e.g., HSQC, HMBC) to resolve regiochemistry, particularly for distinguishing ethyl/methyl substituents and amine positioning .
Q. What biological activities are associated with benzimidazole derivatives, and how are these tested experimentally?
- Methodological Answer : Benzimidazoles exhibit antimicrobial, anticancer, and anti-inflammatory properties ( ). Standard assays include:
- Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli).
- Anticancer : MTT assays on cell lines (e.g., HeLa or MCF-7), noting IC₅₀ values .
Advanced Research Questions
Q. How can experimental design (DoE) optimize synthesis of 1H-Benzimidazol-6-amine derivatives?
- Methodological Answer : Apply factorial design to screen variables (e.g., temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design can identify interactions between reaction time (6–12 hrs), temperature (70–90°C), and pH (3–5) to maximize yield . Use ANOVA to validate significance (p < 0.05).
Q. How to resolve contradictions in spectral data (e.g., unexpected peaks in NMR or MS)?
- Methodological Answer : For NMR discrepancies , compare experimental shifts with computed DFT-based predictions (e.g., Gaussian09) . For MS anomalies , cross-reference with NIST databases to identify common fragmentation artifacts or isotopic patterns .
Q. What computational strategies enhance the design of novel 1H-Benzimidazol-6-amine analogs with improved bioactivity?
- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities toward target proteins (e.g., Bcl-2 for anticancer activity). Pair with QSAR models to correlate substituent effects (e.g., ethyl vs. methyl groups) with IC₅₀ values .
Q. How can membrane separation technologies improve purification of benzimidazole derivatives?
- Methodological Answer : Optimize nanofiltration membranes (MWCO 200–500 Da) to separate byproducts. Parameters include transmembrane pressure (2–5 bar) and solvent composition (e.g., ethanol/water mixtures) . Validate via LC-MS to assess purity.
Properties
Molecular Formula |
C10H13N3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-ethyl-3-methylbenzimidazol-5-amine |
InChI |
InChI=1S/C10H13N3/c1-3-10-12-8-5-4-7(11)6-9(8)13(10)2/h4-6H,3,11H2,1-2H3 |
InChI Key |
AGRBVLCRWVYMCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1C)C=C(C=C2)N |
Origin of Product |
United States |
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